Austrobailignan 1
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Overview
Description
Austrobailignan 1 is a lactone and a lignan.
Scientific Research Applications
Anticancer Properties
Austrobailignan 1, isolated from various plants, exhibits notable anticancer properties. Its ability to inhibit cell growth in human non-small cell lung cancer lines, inducing cell cycle arrest and apoptosis, is particularly significant. This effect is attributed to its role as a topoisomerase 1 inhibitor, causing DNA strand breaks and consequent DNA damage response signaling, leading to cell cycle arrest and apoptosis in a p53-independent manner (Wu et al., 2015). Additionally, this compound has demonstrated significant anticancer activity against breast cancer cell lines and moderate activity against colon cancer cell lines (Abo-Elghiet et al., 2021).
Antioxidant and Antiproliferative Activities
This compound also possesses antioxidant properties. Some studies have shown that certain lignans, including austrobailignan variants, exert antiproliferative effects on cancer cells as well as antioxidant activity (Filleur et al., 2001).
Activity Against Trypanosoma Cruzi
In research focused on combating Trypanosoma cruzi, the causative agent of Chagas disease, compounds related to this compound, such as threo-austrobailignan-6, have shown promising anti-parasitic activity, affecting the mitochondrial membrane potential of the parasites (Brito et al., 2019).
Impact on Stomach Cancer Cells
Studies on Saururus chinensis, which contains austrobailignan variants, have revealed that these compounds induce apoptosis in stomach cancer cells, making them potential candidates for chemotherapeutic drugs (Jeong et al., 2015).
Cytotoxic Effects on Prostate Cancer Cells
Research indicates that neolignans, including austrobailignan-related compounds, exhibit cytotoxic effects against prostate cancer cell lines, suggesting their potential as starting points for new drugs targeting prostate cancer (Toneto et al., 2023).
Properties
CAS No. |
55955-07-2 |
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Molecular Formula |
C21H18O7 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(5R,5aR,8aR)-5-(7-methoxy-1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C21H18O7/c1-23-16-4-11(5-17-20(16)28-9-27-17)18-13-6-15-14(25-8-26-15)3-10(13)2-12-7-24-21(22)19(12)18/h3-6,12,18-19H,2,7-9H2,1H3/t12-,18+,19-/m0/s1 |
InChI Key |
GROYKMASYUMFER-RQUSPXKASA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)[C@H]3[C@@H]4[C@@H](CC5=CC6=C(C=C35)OCO6)COC4=O |
SMILES |
COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O |
Synonyms |
austrobai-lignan-1 austrobailignan 1 austrobailignan-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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